molecular formula C15H16N2 B14358511 5-Cyclopentyl-2-phenylpyrimidine CAS No. 90253-41-1

5-Cyclopentyl-2-phenylpyrimidine

Cat. No.: B14358511
CAS No.: 90253-41-1
M. Wt: 224.30 g/mol
InChI Key: YYXPYFPEHSEMDB-UHFFFAOYSA-N
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Description

5-Cyclopentyl-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with benzaldehyde in the presence of a base to form an intermediate, which then undergoes cyclization with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Organolithium reagents in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopentyl-2-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Phenylpyrimidine: Lacks the cyclopentyl group, making it less sterically hindered.

    5-Cyclopentylpyrimidine: Lacks the phenyl group, affecting its aromaticity and reactivity.

    2,5-Diphenylpyrimidine: Contains an additional phenyl group, increasing its hydrophobicity.

Uniqueness: 5-Cyclopentyl-2-phenylpyrimidine is unique due to the presence of both cyclopentyl and phenyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

90253-41-1

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

5-cyclopentyl-2-phenylpyrimidine

InChI

InChI=1S/C15H16N2/c1-2-8-13(9-3-1)15-16-10-14(11-17-15)12-6-4-5-7-12/h1-3,8-12H,4-7H2

InChI Key

YYXPYFPEHSEMDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN=C(N=C2)C3=CC=CC=C3

Origin of Product

United States

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